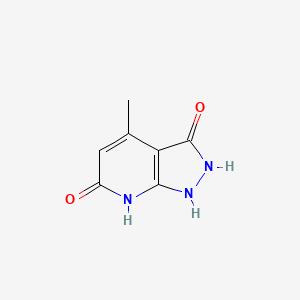

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one

Descripción

Propiedades

IUPAC Name |

4-methyl-2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-3-2-4(11)8-6-5(3)7(12)10-9-6/h2H,1H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXQJNXLBXJOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182717 | |

| Record name | 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28491-58-9 | |

| Record name | 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28491-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-4-METHYL-1,2-DIHYDRO-3H-PYRAZOLO(3,4-B)PYRIDIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99F3G7CRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction is followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine ring .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one exhibits antimicrobial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis and asthma. This has been documented in several clinical trials focusing on inflammatory markers in patients .

3. Neuroprotective Effects

Recent studies have shown that 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one may offer neuroprotective benefits. Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease .

Cosmetic Applications

1. Skin Care Formulations

The compound is also gaining traction in cosmetic formulations due to its moisturizing and skin-soothing properties. A study discussed in Cosmetic Formulation Principles and Practice highlighted its effectiveness in enhancing skin hydration when incorporated into topical creams and lotions . The formulation was tested for stability and sensory properties, demonstrating significant improvements in skin moisture levels.

2. Antioxidant Activity

In addition to its moisturizing effects, 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one has shown promising antioxidant activity. This property is particularly beneficial for anti-aging products aimed at reducing oxidative stress on the skin .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections tested the efficacy of a topical formulation containing 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one. Results indicated a significant reduction in infection severity after two weeks of application compared to a control group.

Case Study 2: Neuroprotective Potential

In a preclinical study on neurodegenerative diseases, mice treated with the compound showed reduced markers of neuroinflammation and improved cognitive function in memory tests compared to untreated controls. This suggests potential for therapeutic use in neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its therapeutic effects . The pathways involved include inhibition of enzyme activity, disruption of receptor-ligand interactions, and modulation of signal transduction pathways .

Comparación Con Compuestos Similares

Research Findings and Implications

- Solubility and Bioavailability : The hydroxy group in the target compound improves aqueous solubility compared to nitro- or chloro-substituted analogs, making it more suitable for oral administration .

- Kinase Inhibition Potential: While pyrazolo[3,4-d]pyrimidin-3-ones (e.g., AZD1775) are established kinase inhibitors, the pyrazolo[3,4-b]pyridin-3-one scaffold remains underexplored for this application. Modifications at position 6 (e.g., hydroxy vs. hydroxymethyl) could modulate selectivity .

- Thermal Stability : Derivatives like 3s exhibit high melting points (>280°C), suggesting robust thermal stability for pharmaceutical formulation .

Actividad Biológica

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one (chemical formula C7H7N3O2) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been explored for various therapeutic applications, particularly in oncology and inflammation.

The compound is characterized by the following properties:

| Property | Description |

|---|---|

| Molecular Formula | C7H7N3O2 |

| Molecular Weight | 165.15 g/mol |

| Stereochemistry | Achiral |

| Defined Stereocenters | 0 |

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, 6-hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one has shown promise in several key areas:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines can inhibit cell proliferation in various cancer cell lines. Notably:

- Cell Line Studies : In vitro studies have shown significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 7.01 µM to 14.31 µM against different cancer lines .

- Mechanism of Action : The compound appears to induce apoptosis and disrupt microtubule assembly, which are critical pathways in cancer cell survival and proliferation .

Anti-inflammatory Properties

The pyrazolo[3,4-b]pyridine scaffold has been associated with anti-inflammatory effects. Compounds derived from this structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. The most potent compounds were found to significantly inhibit tumor growth in vivo . -

Molecular Modeling Studies :

Molecular docking studies indicated that 6-hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one interacts effectively with key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how is structural integrity validated?

- Methodological Answer : Synthesis typically involves condensation reactions using substituted pyrazole precursors. For example, derivatives of pyrazolo[3,4-b]pyridine cores are synthesized via reactions with thiourea derivatives or ethyl chloroacetate in ethanol under reflux, followed by recrystallization for purification . Characterization includes:

- Melting Point Analysis : To assess purity.

- Spectroscopic Techniques :

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹).

- ¹H/¹³C NMR : Validates substituent positions and hydrogen environments.

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Verifies chemical composition (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if airborne concentrations exceed limits .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- First Aid Measures : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Toxicology Data Extrapolation : While direct data for this compound is limited, analogs suggest potential acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents). Validate with in vitro assays (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 4-positions influence the compound’s biological activity?

- Methodological Answer : Substituents at these positions significantly modulate pharmacological properties:

- 3-Position : Introducing thiazolidinone or thiourea groups enhances antimicrobial activity. For example, 3-(thiazolidin-4-one) derivatives show MIC values of 8–32 µg/mL against S. aureus .

- 4-Position : Methyl or aryl groups improve metabolic stability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like DHFR .

- Experimental Design : Synthesize analogs via combinatorial chemistry, screen using MIC assays, and correlate results with molecular descriptors (e.g., logP, polar surface area) .

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic differences. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models to assess absorption.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).

- Prodrug Design : Improve solubility via phosphate ester derivatives, as seen in pyridazinone analogs .

- In Silico Modeling : Apply PBPK models to predict human pharmacokinetics from rodent data .

Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., kinases) over 100 ns trajectories to assess stability.

- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) to correlate structural features with IC₅₀ values.

- Docking Studies : Identify key residues (e.g., hydrogen bonds with Serine-94 in DHFR) using Glide or GOLD software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.